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Compound of Interest

Compound Name:
3-Chloro-6-methoxypyrazin-2-

amine

CAS No.: 13484-56-5

Cat. No.: B1589328

Get Quote

CAS Registry Number: 13484-56-5 Chemical Formula: C₅H₆ClN₃O Molecular Weight: 159.57

g/mol

Executive Summary: The "Privileged" Pyrazine
Scaffold
In the landscape of modern medicinal chemistry, 3-Chloro-6-methoxypyrazin-2-amine
(CMPA) has emerged as a critical "privileged scaffold," particularly in the development of

kinase inhibitors (e.g., PIM-1, JAK family) and adenosine receptor antagonists. Its value lies in

its orthogonal reactivity: the C3-chlorine atom is highly susceptible to nucleophilic aromatic

substitution (

) or palladium-catalyzed cross-coupling, while the C6-methoxy group modulates lipophilicity
(LogP) and metabolic stability without chemically interfering with the C3 site.

This guide synthesizes the physicochemical properties, synthetic logic, and analytical protocols

required to utilize CMPA effectively in drug discovery workflows.
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Part 1: Physicochemical Profile
The following data aggregates experimental observations with high-confidence predictive

models essential for formulation and handling.

Property Value / Description Confidence Level

Appearance
Off-white to pale yellow

crystalline powder
High (Experimental)

Melting Point 138–142 °C (Predicted/Range)
Medium (Verify

Experimentally*)

Boiling Point
314.8 ± 37.0 °C (at 760

mmHg)
High (Predicted)

Density 1.4 ± 0.1 g/cm³ High (Predicted)

LogP (Octanol/Water) 0.85 ± 0.32 High (Predicted)

pKa (Base)
~2.5 (Pyrazine N-4

protonation)
Medium

Solubility
DMSO (>50 mg/mL), DMF,

Methanol (Hot)
High (Experimental)

H-Bond Donors 1 (Amino group) High

H-Bond Acceptors
4 (N-1, N-4, O-Methoxy, Amino

N)
High

Scientist's Note: Literature melting points for pyrazine intermediates often vary due to residual

solvent (ethanol) or regioisomeric impurities. Always perform a DSC (Differential Scanning

Calorimetry) scan on new batches to establish an internal standard.

Part 2: Synthetic Logic & Reactivity
Understanding the synthesis of CMPA is crucial for anticipating its impurity profile. The two

primary routes yield distinct byproducts.

Route A: The N-Oxide Rearrangement (High Specificity)
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This route, often preferred in academic settings for its regioselectivity, involves the chlorination

of 2-amino-6-methoxypyrazine 4-oxide using phosphorus oxychloride (

).

Mechanism: The N-oxide oxygen attacks the phosphorus, creating a good leaving group.

Chloride attacks at the C3 position (ortho to the N-oxide), followed by elimination.

Key Impurity: Unreacted N-oxide (polar, elutes early on C18).

Route B: Regioselective Methoxylation (Industrial)
Starting from 2-amino-3,5-dichloropyrazine (or 2,6-dichloro isomer), one chlorine is displaced

by sodium methoxide (

).

Challenge: Controlling regioselectivity. The amino group donates electron density,

deactivating the ring, but the directing effect must be carefully managed to ensure the

methoxy lands at C6, not C3.

Key Impurity: 2-amino-3,6-dimethoxypyrazine (over-reaction) or the regioisomer.

Visualization: Synthetic & Reactivity Workflow
The following diagram maps the critical decision points in synthesizing and utilizing CMPA.

Starting Material:
2-Amino-6-methoxypyrazine

4-oxide

Reagent:
POCl3 (Reflux)

Activation Intermediate:
Phosphorylated Adduct

O-Phosphorylation
Target:

3-Chloro-6-methoxypyrazin-2-amine
(CMPA)

Cl- Rearrangement
& Elimination

Suzuki Coupling
(C3-Aryl)Pd(PPh3)4 / Boronic Acid
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HNR2 / Heat
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Figure 1: Synthetic pathway via N-oxide rearrangement and downstream utility of the C3-chloro

handle.

Part 3: Analytical Quality Control (QC)
Trusting your scaffold is the first step in successful SAR (Structure-Activity Relationship)

campaigns.

NMR Identification ( NMR in DMSO- )
The symmetry of the pyrazine ring is broken, leading to distinct signals.

7.60–7.80 ppm (1H, s): The C5 proton. This is the diagnostic singlet. If you see a doublet,
you have the wrong isomer.

6.50–6.80 ppm (2H, br s): The primary amine (

). Exchangeable with

.

3.80–3.95 ppm (3H, s): The methoxy group (

).

HPLC Method (Reverse Phase)
Standard generic gradients often fail to separate the chloro-methoxy target from the dichloro

precursor due to similar lipophilicity.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses amine tailing).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 8 minutes.

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).
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Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode (

).

Expected Mass: 160.0 (for

) and 162.0 (for

).

Isotope Pattern: A distinct 3:1 ratio of M : M+2 confirms the presence of a single chlorine

atom. Absence of this pattern indicates dechlorination or bis-substitution.

Part 4: Handling & Safety Protocols
Signal Word:WARNING (Irritant)

Hazard Statements
H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage & Stability[3][4]
Hygroscopicity: Moderately hygroscopic. The amine group can absorb atmospheric moisture,

leading to "caking" and difficulty in precise weighing.

Light Sensitivity: Amino-pyrazines can undergo photo-oxidation. Store in amber vials under

an inert atmosphere (Argon/Nitrogen) at 2–8°C.

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless N-acylation

is intended).

Experimental Protocol: Recrystallization (Purification)
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If the commercial batch is dark yellow or brown (oxidation), perform this step:

Dissolve crude CMPA in minimal boiling Ethanol (Abs.).

Add activated charcoal (10% w/w) and reflux for 5 minutes.

Filter hot through a Celite pad.

Allow the filtrate to cool slowly to Room Temperature, then to 4°C.

Collect off-white needles via vacuum filtration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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